2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one
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Overview
Description
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinone structure, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Scientific Research Applications
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives with varying substituents. Examples include:
- 2-amino-1-(3-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-1-(4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Uniqueness
The uniqueness of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C33H33ClN2O2 |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
(3E)-1-(3-chloro-4-methylphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-7,7-dimethyl-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O2/c1-19-6-11-22(12-7-19)28-29-26(17-33(4,5)18-27(29)37)36(24-15-10-21(3)25(34)16-24)32(35)30(28)31(38)23-13-8-20(2)9-14-23/h6-16,28,35,38H,17-18H2,1-5H3/b31-30+,35-32? |
InChI Key |
RAMVUUYPDFRCJW-WCTOWFCISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2C3=C(CC(CC3=O)(C)C)N(C(=N)/C2=C(\C4=CC=C(C=C4)C)/O)C5=CC(=C(C=C5)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=N)C2=C(C4=CC=C(C=C4)C)O)C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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